molecular formula C14H17NO2 B2985887 1-[2-(2-Methoxyphenyl)pyrrolidin-1-yl]prop-2-en-1-one CAS No. 2196077-68-4

1-[2-(2-Methoxyphenyl)pyrrolidin-1-yl]prop-2-en-1-one

Cat. No.: B2985887
CAS No.: 2196077-68-4
M. Wt: 231.295
InChI Key: HPQUGEYSDYDSRW-UHFFFAOYSA-N
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Description

1-[2-(2-Methoxyphenyl)pyrrolidin-1-yl]prop-2-en-1-one is a chemical compound that features a pyrrolidine ring attached to a methoxyphenyl group and a prop-2-en-1-one moiety

Mechanism of Action

Target of Action

Similar compounds have been found to interact with various receptors and transporters, such as dopamine and norepinephrine transporters .

Mode of Action

It’s suggested that it may act as a potent blocker at the dopamine and norepinephrine transporter . This could result in an increase in the concentration of these neurotransmitters in the synaptic cleft, leading to enhanced neurotransmission.

Biochemical Pathways

By analogy with similar compounds, it may influence the dopaminergic and noradrenergic pathways . These pathways play crucial roles in various physiological processes, including mood regulation, reward, and motor control.

Pharmacokinetics

Similar compounds are known to be lipophilic, which can enhance their absorption and distribution in the body . More research is needed to fully understand the pharmacokinetics of this compound.

Result of Action

Its potential inhibitory effect on dopamine and norepinephrine transporters could lead to increased levels of these neurotransmitters in the synaptic cleft, potentially affecting mood and cognition .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, factors such as temperature and pH could affect its stability and activity . Additionally, individual factors, such as the genetic makeup of the individual, could influence the compound’s efficacy and potential side effects.

Preparation Methods

The synthesis of 1-[2-(2-Methoxyphenyl)pyrrolidin-1-yl]prop-2-en-1-one typically involves the reaction of 2-methoxyphenylpyrrolidine with propenone derivatives under specific conditions. One common method includes the use of N,N-dimethylformamide as a solvent and N,N-diisopropylethylamine as a base, with the reaction being carried out at elevated temperatures . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

1-[2-(2-Methoxyphenyl)pyrrolidin-1-yl]prop-2-en-1-one undergoes various chemical reactions, including:

Scientific Research Applications

1-[2-(2-Methoxyphenyl)pyrrolidin-1-yl]prop-2-en-1-one has several scientific research applications:

Comparison with Similar Compounds

1-[2-(2-Methoxyphenyl)pyrrolidin-1-yl]prop-2-en-1-one can be compared with similar compounds such as:

The uniqueness of this compound lies in its specific combination of the pyrrolidine ring, methoxyphenyl group, and prop-2-en-1-one moiety, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

1-[2-(2-methoxyphenyl)pyrrolidin-1-yl]prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO2/c1-3-14(16)15-10-6-8-12(15)11-7-4-5-9-13(11)17-2/h3-5,7,9,12H,1,6,8,10H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPQUGEYSDYDSRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2CCCN2C(=O)C=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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